p-Benzoquinone-d4 chemical properties and structure
p-Benzoquinone-d4 chemical properties and structure
An In-depth Technical Guide to p-Benzoquinone-d4: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of p-Benzoquinone-d4 (1,4-Benzoquinone-2,3,5,6-d4), a deuterated analog of the highly reactive organic compound p-benzoquinone. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the molecule's core chemical properties, structural features, synthesis considerations, and critical applications, with a focus on its role as an internal standard in quantitative mass spectrometry.
Introduction: The Significance of Isotopic Labeling
p-Benzoquinone is a fundamental six-membered ring compound, the oxidized derivative of 1,4-hydroquinone, known for its role as an oxidant, dienophile in Diels-Alder reactions, and dehydrogenation reagent in organic synthesis.[1] Its deuterated counterpart, p-Benzoquinone-d4, shares these fundamental chemical reactivities but possesses a key distinction: the substitution of four hydrogen atoms with deuterium. This isotopic labeling imparts a higher molecular weight (M+4) without significantly altering its physicochemical properties, such as polarity, solubility, and chromatographic retention time.
This subtle modification makes p-Benzoquinone-d4 an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). It serves as a superior internal standard for the accurate quantification of its non-labeled analog in complex matrices, mitigating issues of ion suppression and extraction variability that can compromise analytical results.[2] This guide will explore the technical details that underpin its utility and provide practical insights for its application.
Molecular Structure and Physicochemical Properties
The foundational characteristics of p-Benzoquinone-d4 define its behavior in chemical and analytical systems. The molecule is a planar cyclohexa-2,5-diene-1,4-dione where the four vinyl protons are replaced by deuterium atoms.
Molecular Structure Diagram
Caption: Molecular structure of p-Benzoquinone-d4.
Table of Physicochemical Properties
The key quantitative data for p-Benzoquinone-d4 are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₆D₄O₂ | [3] |
| Molecular Weight | 112.12 g/mol | [3] |
| CAS Number | 2237-14-1 | [3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 113-115 °C | [] |
| Boiling Point | Sublimes | [1] |
| Isotopic Purity | ≥98 atom % D | |
| Chemical Purity (Assay) | ≥99% (CP) | |
| Solubility | Soluble in acetone, ethanol; slightly soluble in petroleum ether. Water solubility: 11 g/L (for C₆H₄O₂) | [1] |
| InChI Key | AZQWKYJCGOJGHM-RHQRLBAQSA-N | |
| SMILES | [2H]C1=C([2H])C(=O)C([2H])=C([2H])C1=O |
Synthesis and Isotopic Purity Considerations
The synthesis of p-benzoquinone is typically achieved through the oxidation of hydroquinone.[5][6] Common oxidizing agents include manganese dioxide, chromium trioxide, and hydrogen peroxide in the presence of an iodine catalyst.[6][7][8] The synthesis of p-Benzoquinone-d4 follows the same principle, starting with the corresponding deuterated precursor, hydroquinone-d4.
The quality of a deuterated standard is paramount for its use in quantitative analysis. Two key parameters must be considered:
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Chemical Purity: This refers to the percentage of the desired compound relative to any non-isotopic impurities. A high chemical purity (typically >99%) ensures that observed signals are not from contaminants.
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Isotopic Purity (atom % D): This measures the degree of deuterium incorporation at the specified positions. A high isotopic purity (e.g., 98 atom % D) is crucial to minimize "crosstalk" — the contribution of the internal standard's signal to the analyte's signal channel in mass spectrometry.[2] Even minor isotopic impurities can lead to significant inaccuracies, especially when quantifying low levels of the analyte.[2]
Purification of the final product can be achieved via sublimation or recrystallization to yield the bright yellow crystals characteristic of pure p-benzoquinone.[8][9]
Analytical Characterization
Confirming the identity and purity of p-Benzoquinone-d4 involves standard analytical techniques, each providing unique structural information.
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Mass Spectrometry (MS): In ESI-MS, p-Benzoquinone-d4 is expected to show a molecular ion peak (or adducts, e.g., [M+H]⁺) that is 4 Da higher than its unlabeled counterpart. This mass shift is the basis of its use in IDMS. The isotopic distribution in the mass spectrum is also used to confirm the degree of deuteration.[10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: A proton NMR spectrum of a pure p-Benzoquinone-d4 sample will show a significant reduction or complete absence of the characteristic singlet at ~6.77 ppm (in CDCl₃) seen in the unlabeled compound. The residual proton signal is a direct measure of isotopic impurity.
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²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium nuclei, confirming their presence and chemical environment.
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¹³C NMR: The carbon spectrum will be similar to the unlabeled compound, but the signals for the deuterated carbons (C-D) will appear as multiplets due to C-D coupling and will experience a slight upfield isotopic shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be distinguished by the C-D stretching and bending vibrations, which occur at lower frequencies (e.g., ~2250 cm⁻¹) compared to the corresponding C-H vibrations (~3050 cm⁻¹) in the unlabeled molecule.
Core Application: Internal Standard in Isotope Dilution Mass Spectrometry
The primary and most critical application of p-Benzoquinone-d4 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by LC-MS or GC-MS.[] p-Benzoquinone is a toxic metabolite of benzene, and its accurate measurement in biological and environmental samples is of significant interest.[1]
The Causality Behind Using a SIL-IS: An ideal internal standard co-elutes with the analyte and experiences identical conditions during sample preparation, chromatography, and ionization.[2] Because p-Benzoquinone-d4 has nearly identical chemical and physical properties to natural p-benzoquinone, it compensates for:
-
Matrix Effects: Variations in ionization efficiency caused by co-eluting compounds from the sample matrix (e.g., blood, urine, soil extract).
-
Extraction Inefficiency: Physical loss of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer sensitivity.
By adding a known amount of p-Benzoquinone-d4 to every sample, standard, and blank, the analyte's concentration is determined from the ratio of the analyte's MS signal to the SIL-IS's MS signal. This ratio remains stable even if the absolute signal intensities fluctuate, leading to highly accurate and precise quantification.
Experimental Workflow: Quantification of p-Benzoquinone using p-Benzoquinone-d4
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Protocol: Self-Validating System for Quantification
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Preparation of Standards: Prepare a stock solution of p-Benzoquinone-d4. From this, create a working internal standard (IS) solution at a fixed concentration (e.g., 50 ng/mL). Prepare calibration standards by spiking blank matrix with known concentrations of unlabeled p-benzoquinone and the fixed concentration of the IS working solution.
-
Sample Preparation: To each unknown sample, quality control (QC) sample, and calibration standard, add an equal volume of the IS working solution at the very beginning of the extraction process.
-
Extraction: Perform the chosen extraction method (e.g., solid-phase extraction).
-
Analysis: Analyze the processed samples by LC-MS/MS, monitoring at least one specific mass transition for the analyte and one for the internal standard.
-
Data Processing:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the known concentration of the calibration standards. The curve should exhibit linearity with R² > 0.99.
-
Trustworthiness Check: The absolute peak area of the IS should be consistent across all samples (typically within ±20% of the average). A significant deviation in a single sample indicates a specific matrix effect or extraction failure for that sample, which would otherwise have gone unnoticed without the IS.
-
Calculate the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
-
Safe Handling, Storage, and Stability
p-Benzoquinone and its deuterated analog are hazardous chemicals that require careful handling in a laboratory setting.
-
Hazards: The compound is classified as toxic if swallowed or inhaled, can cause severe skin and eye damage, may cause respiratory irritation, and is suspected of causing genetic defects.[11] It is also very toxic to aquatic life.
-
Personal Protective Equipment (PPE): Always handle p-Benzoquinone-d4 in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[12]
-
Storage: The compound is sensitive to light and air, which can cause it to decompose and darken.[1][9] It should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and kept refrigerated (2-8 °C) under an inert atmosphere if possible.[9][13]
-
Stability: Over time, p-benzoquinone can form a dark-colored complex with its reduction product, hydroquinone, which is a common impurity.[9] If the material appears dark brown or black instead of yellow, it has likely degraded and may require purification by sublimation before use.[9]
Conclusion
p-Benzoquinone-d4 is more than just a heavy version of a common organic reagent; it is a precision tool for the modern analytical laboratory. Its utility is grounded in the principle of isotope dilution, where its near-identical chemical behavior to the unlabeled analyte allows it to serve as a robust internal standard for correcting complex matrix and processing effects. For scientists in drug development, environmental analysis, and toxicology, the proper use of p-Benzoquinone-d4 enables the generation of highly accurate, reliable, and defensible quantitative data, which is the cornerstone of scientific integrity.
References
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Australian Government Department of Health. (2022). Hydroquinone and p-benzoquinone - Evaluation statement. Retrieved from [Link]
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Verma, N. (2018). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. Journal of Emerging Technologies and Innovative Research (JETIR). Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of p-benzoquinone (benzoquinone; quinone). Retrieved from [Link]
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PubChem. (n.d.). 2,5-Dihydroxy-1,4-benzoquinone. Retrieved from [Link]
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ResearchGate. (2025). Use of p-benzoquinone as a TLC derivatization reagent for 2-(methylamino)ethanol and for the analysis of other primary and secondary amines. Retrieved from [Link]
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ResearchGate. (2025). p-Benzoquinone a privileged scaffold of pharmacological significance: A review. Retrieved from [Link]
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PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). p-Benzoquinone - NIST WebBook. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032576). Retrieved from [Link]
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ResearchGate. (2012). LC-ESI(+)-MS Analysis of p-Benzoquinone. Retrieved from [Link]
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Carl Roth. (n.d.). Safety Data Sheet: 1,4-Benzoquinone. Retrieved from [Link]
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PubChem. (n.d.). Quinone. Retrieved from [Link]
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FooDB. (2010). Showing Compound 1,4-Benzoquinone (FDB005755). Retrieved from [Link]
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ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectrum of benzoquinone. Retrieved from [Link]
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